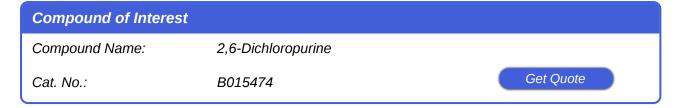


Spectroscopic and Biological Insights into 2,6-Dichloropurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-dichloropurine**, a key intermediate in the synthesis of various biologically active compounds. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside relevant experimental protocols. Furthermore, it explores the role of 2,6-disubstituted purines in modulating cellular signaling pathways, offering insights for drug discovery and development.

Spectroscopic Data of 2,6-Dichloropurine

The following sections summarize the available spectroscopic data for **2,6-dichloropurine**, presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds.

¹H NMR Spectrum:

A proton NMR spectrum for **2,6-dichloropurine** has been reported, revealing the chemical environment of the hydrogen atom in the molecule.[1]



Chemical Shift (ppm)	Multiplicity	Assignment
~8.5 - 9.0	Singlet	H-8

Note: The exact chemical shift can vary depending on the solvent and spectrometer frequency used.

¹³C NMR Spectrum:

The carbon-13 NMR spectrum provides information on the different carbon environments within the **2,6-dichloropurine** molecule.

Chemical Shift (ppm)	Assignment
~153	C-4
~152	C-2
~151	C-6
~145	C-8
~131	C-5

Note: These values are estimated from spectral data and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, detailed spectrum with peak assignments for **2,6-dichloropurine** is not readily available in the public domain, characteristic absorption bands for similar purine and heterocyclic aromatic compounds can be predicted.



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretch (aromatic)
1610 - 1580	Medium-Strong	C=N stretch
1580 - 1400	Medium-Strong	C=C stretch (ring)
~800 - 700	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. For **2,6-dichloropurine** (C₅H₂Cl₂N₄), the expected molecular ion peaks would reflect the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl).

m/z	Relative Abundance	Assignment
188	High	[M] ⁺ (with two ³⁵ Cl)
190	Medium	[M+2] ⁺ (with one ³⁵ Cl and one ³⁷ Cl)
192	Low	[M+4] ⁺ (with two ³⁷ Cl)

Note: The characteristic 9:6:1 intensity ratio for the M, M+2, and M+4 peaks is indicative of a molecule containing two chlorine atoms.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard laboratory practices for purine derivatives.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of **2,6-dichloropurine** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of



tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is commonly employed to simplify the spectrum.

IR Spectroscopy Protocol

Sample Preparation: For solid samples like **2,6-dichloropurine**, the potassium bromide (KBr) pellet method is common. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, the thin-film method can be used, where the sample is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the salt plate is recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

Instrumentation and Data Acquisition: For a volatile compound like **2,6-dichloropurine**, electron ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight) and detected.



Biological Context and Signaling Pathways

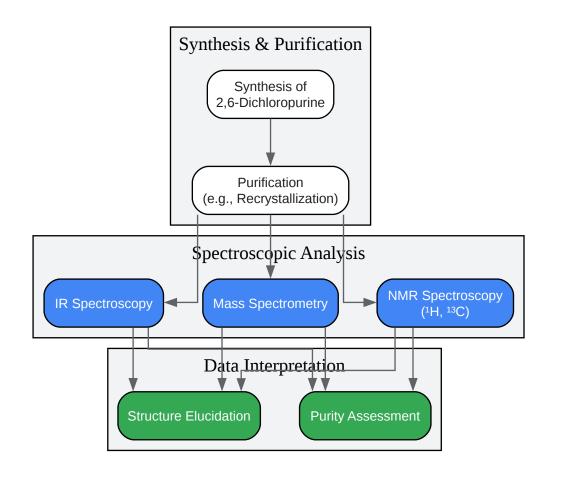
2,6-Dichloropurine serves as a versatile precursor for the synthesis of a wide range of purine derivatives with potential therapeutic applications, including antiviral and anticancer agents.[2] Notably, 2,6-disubstituted purines have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5]

The STAT3 pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its constitutive activation is implicated in various cancers, making it an attractive target for drug development.

Below is a diagram illustrating the canonical STAT3 signaling pathway and the inhibitory action of 2,6-disubstituted purine derivatives.









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